molecular formula C16H12ClFN2OS B11166307 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11166307
M. Wt: 334.8 g/mol
InChI Key: MPDDVSYTHRNTME-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzothiazole ring, a chloro-fluorophenyl group, and an acetamide moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the acetamide moiety.

    Reduction: Reduction reactions can occur at the chloro-fluorophenyl group or the acetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(1,3-benzothiazol-2-yl)acetamide

Uniqueness

The unique combination of the chloro-fluorophenyl group and the benzothiazole ring in 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the specific electronic and steric effects of the substituents.

Properties

Molecular Formula

C16H12ClFN2OS

Molecular Weight

334.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H12ClFN2OS/c1-9-4-2-7-13-15(9)20-16(22-13)19-14(21)8-10-11(17)5-3-6-12(10)18/h2-7H,8H2,1H3,(H,19,20,21)

InChI Key

MPDDVSYTHRNTME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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